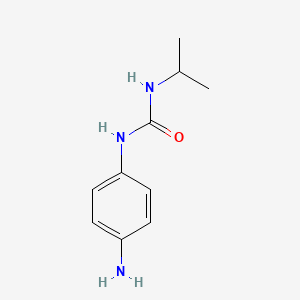
1-(4-Aminophenyl)-3-(propan-2-yl)urea
Übersicht
Beschreibung
1-(4-Aminophenyl)-3-(propan-2-yl)urea is a chemical compound with the molecular formula C10H15N3O
Wissenschaftliche Forschungsanwendungen
Nature of Urea-Fluoride Interaction
The study by Boiocchi et al. (2004) investigates the interaction between urea derivatives and fluoride ions, demonstrating the formation of stable complexes through hydrogen bonding and the subsequent deprotonation of urea in the presence of fluoride ions, highlighting the chemical reactivity of urea compounds in different environments (Boiocchi et al., 2004).
Synthesis and Computational Studies of Aminothiazole Derivatives
Adeel et al. (2017) report on the synthesis of aminothiazole derivatives, showcasing the diverse biological applications of such compounds. Their research emphasizes the structural analysis and theoretical studies to understand the electronic and spectroscopic properties, which could be relevant for designing urea-based molecules with specific biological activities (Adeel et al., 2017).
Metabolism of Soluble Epoxide Hydrolase Inhibitor
The work by Wan et al. (2019) on the metabolism of a potent inhibitor of soluble epoxide hydrolase provides insights into the biotransformation of urea-based compounds. This research could inform the development of therapeutic agents, demonstrating the metabolic pathways and potential efficacy of urea derivatives in medical applications (Wan et al., 2019).
Growth and Characterization of Non-linear Optical Material
Ravindrachary et al. (2005) discuss the synthesis and characterization of a chalcone derivative, demonstrating the potential use of urea derivatives in the development of non-linear optical materials. This study highlights the versatility of urea compounds in material science, particularly in the creation of optoelectronic devices (Ravindrachary et al., 2005).
Synthesis and Activity of Neuropeptide Y5 Receptor Antagonists
Research by Fotsch et al. (2001) on the synthesis and activity of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists underscores the potential pharmaceutical applications of urea derivatives. These findings contribute to the understanding of urea compounds' role in modulating biological pathways and the development of new therapeutics (Fotsch et al., 2001).
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)12-10(14)13-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCKYNDJEALQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277490 | |
| Record name | N-(4-Aminophenyl)-N′-(1-methylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-(propan-2-yl)urea | |
CAS RN |
70826-93-6 | |
| Record name | N-(4-Aminophenyl)-N′-(1-methylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70826-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminophenyl)-N′-(1-methylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



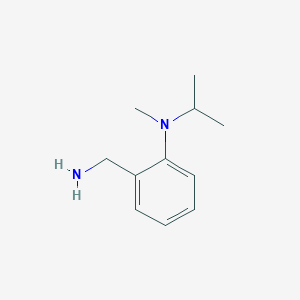
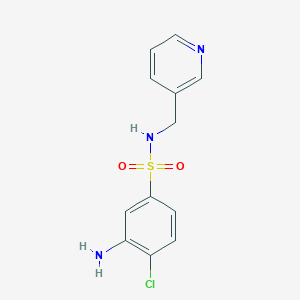
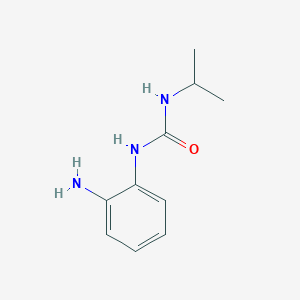
![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)
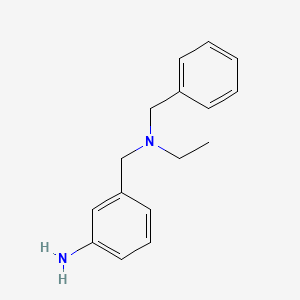
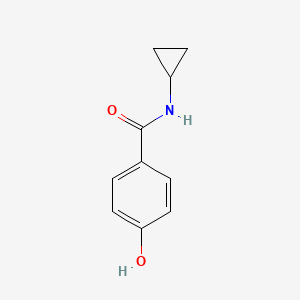
![6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1517104.png)
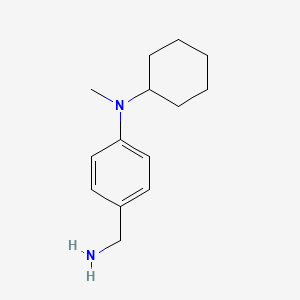
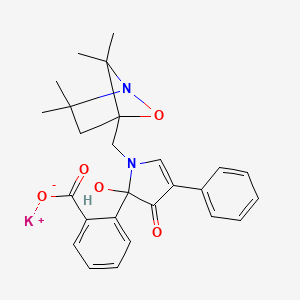
![benzyl N-[(2S)-2-(methoxycarbonylamino)propyl]carbamate](/img/structure/B1517118.png)


![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)
